molecular formula C11H20N2O B5259607 1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide

1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide

Cat. No.: B5259607
M. Wt: 196.29 g/mol
InChI Key: VMOYOJPOPJQSJM-YCRREMRBSA-N
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Description

1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds and pharmaceuticals

Preparation Methods

The synthesis of 1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .

Mechanism of Action

The mechanism of action of 1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes in the body, leading to its pharmacological effects. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-3-9(2)7-13-6-4-5-10(8-13)11(12)14/h3,10H,4-8H2,1-2H3,(H2,12,14)/b9-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOYOJPOPJQSJM-YCRREMRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCCC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCCC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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